molecular formula C22H26N4OS B2581170 2-{1-methyl-1'H-spiro[piperidine-4,2'-quinazoline]-4'-ylsulfanyl}-N-(4-methylphenyl)acetamide CAS No. 2380180-60-7

2-{1-methyl-1'H-spiro[piperidine-4,2'-quinazoline]-4'-ylsulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2581170
CAS No.: 2380180-60-7
M. Wt: 394.54
InChI Key: ITAACPPWXIWRNB-UHFFFAOYSA-N
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Description

2-{1-methyl-1’H-spiro[piperidine-4,2’-quinazoline]-4’-ylsulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-methyl-1’H-spiro[piperidine-4,2’-quinazoline]-4’-ylsulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the spiro[piperidine-4,2’-quinazoline] core. This can be achieved through cyclization reactions involving piperidine and quinazoline derivatives under controlled conditions. The introduction of the sulfanyl group and subsequent acetamide formation are carried out using thiolation and amidation reactions, respectively. Common reagents used in these steps include sulfur-containing compounds and acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{1-methyl-1’H-spiro[piperidine-4,2’-quinazoline]-4’-ylsulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{1-methyl-1’H-spiro[piperidine-4,2’-quinazoline]-4’-ylsulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The sulfanyl and acetamide groups also contribute to the compound’s overall bioactivity by influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one
  • 2-amino-4-(1-piperidine)pyridine derivatives

Uniqueness

2-{1-methyl-1’H-spiro[piperidine-4,2’-quinazoline]-4’-ylsulfanyl}-N-(4-methylphenyl)acetamide stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. The presence of the sulfanyl group further enhances its reactivity and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(1'-methylspiro[1H-quinazoline-2,4'-piperidine]-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c1-16-7-9-17(10-8-16)23-20(27)15-28-21-18-5-3-4-6-19(18)24-22(25-21)11-13-26(2)14-12-22/h3-10,24H,11-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAACPPWXIWRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)NC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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